Dihydro Homocapsaicin II

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dihydro Homocapsaicin II is a chemical compound with the CAS number 71239-21-9 . It is an intermediate compound and is not considered hazardous . It is related to capsaicin, a unique alkaloid found primarily in the fruit of the Capsicum genus .

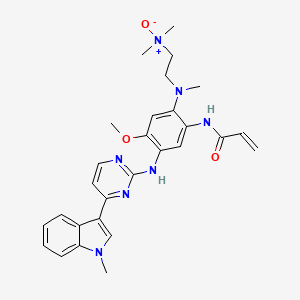

Molecular Structure Analysis

The molecular structure of Dihydro Homocapsaicin II is similar to that of capsaicin . Capsaicin displays cis/trans isomerism because the double bond prevents internal rotation .Physical And Chemical Properties Analysis

Dihydro Homocapsaicin II is a powder with a molecular weight of 321.45 . It is similar to capsaicin, which is a crystalline, lipophilic, colorless, and odorless alkaloid . Capsaicin is fat-, alcohol-, and oil-soluble .Wissenschaftliche Forschungsanwendungen

Pain Management

Capsaicinoids have been widely used in pain management . They can help alleviate pain by desensitizing sensory neurons .

Treatment of Obesity

Capsaicinoids are known to have a thermogenic effect, which can help in the treatment of obesity . They can increase energy expenditure and fat oxidation, potentially aiding in weight loss .

Cancer Treatment

Capsaicinoids have been studied for their potential anti-cancer properties . They may inhibit the growth of cancer cells and induce apoptosis .

Cardiovascular Health

Capsaicinoids may have beneficial effects on cardiovascular health . They can help reduce blood pressure and cholesterol levels .

Respiratory Conditions

Capsaicinoids have been used to treat various respiratory conditions . They have been investigated for the treatment of non-allergic rhinitis, nasal polyposis, allergic rhinitis, unexplained chronic cough, and prevention of aspiration pneumonia .

Gastroprotective Effects

Capsaicinoids may have gastroprotective effects . They can help protect the stomach lining and reduce the risk of gastric ulcers .

While these applications are promising, it’s important to note that more research is needed to fully understand the mechanisms of action of capsaicinoids in living organisms and their pro-health properties in the treatment of various diseases . Therefore, it’s recommended to introduce Capsicum fruits to the daily diet, as they possess many properties that can have a positive effect on human health .

Wirkmechanismus

Target of Action

Dihydro Homocapsaicin II, like other capsaicinoids, primarily targets the vanilloid receptor, TRPV1 . This receptor is a non-selective cation channel that is part of the transient receptor potential channel family. It plays a crucial role in the sensation of pain and heat in the body .

Mode of Action

The compound interacts with its target, the TRPV1 receptor, by binding to it . This binding triggers a conformational change in the receptor, leading to the opening of the ion channel. As a result, there is an influx of cations, such as calcium and sodium, into the cell. This influx depolarizes the neuron and generates an action potential, leading to the sensation of pain and heat .

Biochemical Pathways

The activation of the TRPV1 receptor by Dihydro Homocapsaicin II can affect various biochemical pathways. For instance, it can influence the inflammatory response by promoting the release of substance P and other neuropeptides. These substances can then act on immune cells and blood vessels, leading to vasodilation, increased vascular permeability, and the recruitment of immune cells to the site of inflammation .

Pharmacokinetics

Like other capsaicinoids, it is likely to be lipophilic, allowing it to readily cross biological membranes . This property could influence its absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its bioavailability.

Result of Action

The activation of the TRPV1 receptor by Dihydro Homocapsaicin II leads to a sensation of heat and pain. This can have various effects at the molecular and cellular level, including the activation of nociceptive neurons, the release of inflammatory mediators, and changes in gene expression . These effects can contribute to the compound’s analgesic and anti-inflammatory properties .

Action Environment

The action of Dihydro Homocapsaicin II can be influenced by various environmental factors. For instance, the presence of other bioactive compounds can modulate its activity. Additionally, factors such as pH and temperature can affect the stability and efficacy of the compound

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Dihydro Homocapsaicin II involves a series of chemical reactions that convert a starting material into the final product. The pathway is designed to be efficient, cost-effective, and environmentally friendly.", "Starting Materials": [ "Vanillin", "2-methyl-1,3-butadiene", "Boron trifluoride diethyl etherate", "Sodium borohydride", "Methanol", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Petroleum ether" ], "Reaction": [ "Step 1: Condensation of Vanillin and 2-methyl-1,3-butadiene in the presence of Boron trifluoride diethyl etherate to form 2,6-dihydroxy-4-methoxy-3-methylbenzaldehyde.", "Step 2: Reduction of 2,6-dihydroxy-4-methoxy-3-methylbenzaldehyde with Sodium borohydride in Methanol to form 2,6-dihydroxy-4-methoxy-3-methylbenzyl alcohol.", "Step 3: Oxidation of 2,6-dihydroxy-4-methoxy-3-methylbenzyl alcohol with Acetic acid and Hydrochloric acid to form 2,6-dihydroxy-4-methoxy-3-methylbenzaldehyde.", "Step 4: Reduction of 2,6-dihydroxy-4-methoxy-3-methylbenzaldehyde with Sodium borohydride in Methanol to form 2,6-dihydroxy-3-methyl-4-methoxybenzyl alcohol.", "Step 5: Dehydration of 2,6-dihydroxy-3-methyl-4-methoxybenzyl alcohol with Sodium hydroxide in Diethyl ether to form Dihydro Homocapsaicin II.", "Step 6: Purification of Dihydro Homocapsaicin II with Petroleum ether." ] } | |

CAS-Nummer |

71239-21-9 |

Produktname |

Dihydro Homocapsaicin II |

Molekularformel |

C₁₉H₃₁NO₃ |

Molekulargewicht |

321.45 |

Synonyme |

N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyldecanamide; Homodihydrocapsaicin II; N-(4-Hydroxy-3-methoxybenzyl)-8-methyldecanamide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.